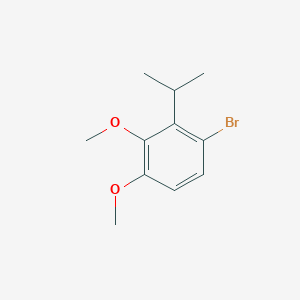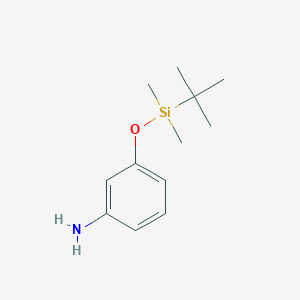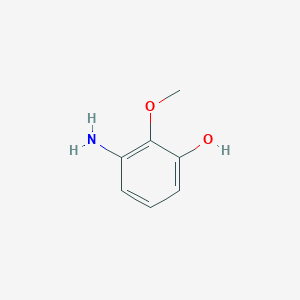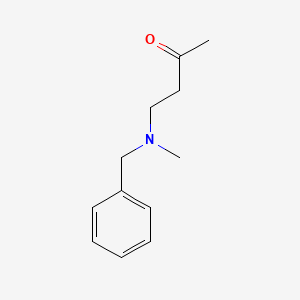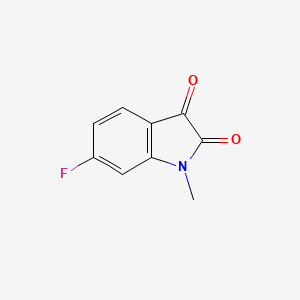
6-Fluoro-1-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methylindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C9H6FNO2 This compound is part of the indoline family, which is known for its significant role in various biological and chemical processes
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1-methylindoline-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human adult hemoglobin, as studied using circular dichroism spectroscopy, anisotropy, and Fourier-transform infrared spectroscopy . These interactions suggest that this compound may influence the structural conformation and stability of hemoglobin.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, its binding to proteins can lead to conformational changes that affect their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antiviral and anticancer activities. At higher doses, toxic or adverse effects have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit specific enzymes in the indole metabolic pathway, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methylindoline-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
N-Methylation: The 6-fluoroindole undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The N-methyl-6-fluoroindole is then oxidized to form this compound. This oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 6-fluoroindole and its subsequent N-methylation.
Continuous Oxidation: Continuous oxidation processes using industrial oxidizing agents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex fluorinated indole derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Fluorinated indole derivatives with additional functional groups.
Reduction Products: Diols and other reduced forms of the indoline ring.
Substitution Products: Indoline derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
6-Fluoro-1-methylindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
6-Fluoroindole: Lacks the methyl group at the 1st position.
1-Methylindoline-2,3-dione: Lacks the fluorine atom at the 6th position.
6-Chloro-1-methylindoline-2,3-dione: Similar structure but with a chlorine atom instead of fluorine.
Properties
IUPAC Name |
6-fluoro-1-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMHRNWVOHIJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564086 |
Source


|
| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134640-74-7 |
Source


|
| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
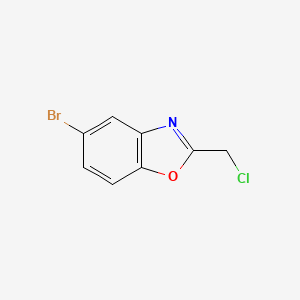
![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)


![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
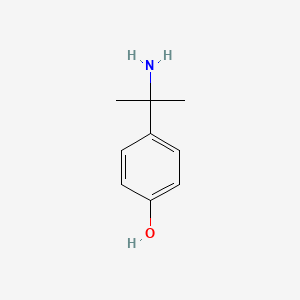
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
